molecular formula C9H9N5O2 B5749980 2-phenoxy-N-1H-tetrazol-5-ylacetamide

2-phenoxy-N-1H-tetrazol-5-ylacetamide

Cat. No. B5749980
M. Wt: 219.20 g/mol
InChI Key: UERKZKRAKIIJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-1H-tetrazol-5-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-1H-tetrazol-5-ylacetamide is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and fungal growth.
Biochemical and physiological effects:
2-phenoxy-N-1H-tetrazol-5-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit fungal growth. Additionally, it has been shown to have low toxicity and high solubility, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-phenoxy-N-1H-tetrazol-5-ylacetamide is its low toxicity and high solubility, making it a promising compound for further research. However, one of the limitations of this compound is its limited availability, which may pose a challenge for researchers.

Future Directions

There are several future directions for research on 2-phenoxy-N-1H-tetrazol-5-ylacetamide. One area of research could be the development of new synthesis methods to increase the availability of this compound. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and to identify its potential applications in various diseases. Furthermore, research could be conducted to optimize the dosage and administration of this compound for maximum efficacy. Finally, further studies could be conducted to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

2-phenoxy-N-1H-tetrazol-5-ylacetamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reduced with sodium borohydride to form 2-phenoxy-N-1H-tetrazol-5-ylacetamide.

Scientific Research Applications

2-phenoxy-N-1H-tetrazol-5-ylacetamide has potential applications in various scientific fields. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Furthermore, it has been studied for its antifungal properties and has shown potential in inhibiting the growth of various fungal strains.

properties

IUPAC Name

2-phenoxy-N-(2H-tetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c15-8(10-9-11-13-14-12-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERKZKRAKIIJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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